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Compound of Interest

Compound Name: DB1113

Cat. No.: B10823908 Get Quote

DB1113 is a chemokine receptor CCR2 antagonist. The C-C chemokine receptor type 2

(CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key drivers in the

inflammatory process, particularly in the recruitment of monocytes and macrophages to sites of

inflammation. By blocking the CCR2 receptor, DB1113 effectively inhibits the signaling cascade

that leads to this inflammatory response. This mechanism is particularly relevant in

inflammatory diseases such as chronic kidney disease.

DB1113 is most notably used as part of a combination therapy known as DMX-200. This

therapy combines DB1113 with irbesartan, an angiotensin II receptor blocker (ARB). ARBs

work by blocking the angiotensin II type 1 receptor (AT1R), a key component of the renin-

angiotensin system (RAS) that regulates blood pressure and fluid balance. Overactivation of

the RAS is a known contributor to the pathogenesis of kidney disease. The dual blockade of

both the CCR2 and AT1R pathways has been suggested to be more effective in reducing

inflammation and improving renal function than targeting either pathway alone.
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Figure 1: Dual blockade mechanism of DMX-200 (DB1113 + Irbesartan).

Clinical Validation and Performance Data
The efficacy and safety of DB1113, as part of DMX-200, have been evaluated in clinical trials

for kidney diseases, including diabetic kidney disease and focal segmental glomerulosclerosis

(FSGS).
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Diabetic Kidney Disease:

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of DMX-200 in patients with diabetic kidney disease. The trial met its primary endpoint,

demonstrating a statistically significant reduction in proteinuria (a key indicator of kidney

damage) in patients treated with DMX-200 compared to the placebo group.

Metric DMX-200 Placebo p-value

Change in Proteinuria
Statistically significant

reduction
- < 0.05

Table 1: Summary of

Phase 2 trial results

for DMX-200 in

diabetic kidney

disease.

Focal Segmental Glomerulosclerosis (FSGS):

A Phase 2a, multicenter, open-label study assessed the safety and efficacy of DMX-200 in

patients with FSGS, a rare kidney disease. The study reported positive results, showing that

DMX-200 was safe, well-tolerated, and resulted in a statistically significant reduction in

proteinuria.

Metric Result

Safety and Tolerability Safe and well-tolerated

Change in Proteinuria Statistically significant reduction

Table 2: Summary of Phase 2a trial results for

DMX-200 in FSGS.

Experimental Protocols
Detailed methodologies for the clinical trials are crucial for independent assessment and

replication.
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Phase 2 Study in Diabetic Kidney Disease (DMX-200):

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Patients with diabetic kidney disease.

Intervention: DMX-200 (DB1113 added to a stable dose of an angiotensin II type 1 receptor

blocker, irbesartan) or placebo.

Primary Endpoint: Change in proteinuria from baseline.
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Figure 2: Workflow of the Phase 2 trial in diabetic kidney disease.

Phase 2a Study in FSGS (DMX-200):

Study Design: Multicenter, open-label, non-randomized, parallel-group study.

Participants: Patients with primary FSGS.

Intervention: DMX-200 (DB1113 plus irbesartan) or irbesartan alone. The trial enrolled 10

patients who were treated for 12 weeks.

Primary Endpoint: Change in proteinuria from baseline to week 12.

Patient Enrollment
(FSGS Diagnosis)

DMX-200 Treatment
(12 Weeks)
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Figure 3: Workflow of the Phase 2a trial in FSGS.

Comparison with Alternatives
The primary alternative to the dual-target approach of DMX-200 is monotherapy with an ARB

(like irbesartan) alone. The rationale for the combination therapy is based on the hypothesis

that simultaneously targeting both the RAS and the CCL2/CCR2 inflammatory pathways will

have a synergistic effect, leading to better outcomes than targeting either pathway individually.

The clinical trial data for DMX-200 in both diabetic kidney disease and FSGS, which show a

significant reduction in proteinuria, provide initial support for this hypothesis. However, more

extensive, long-term comparative studies are needed to fully elucidate the advantages of this

dual-blockade strategy over existing standards of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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